molecular formula C5H11NO3 B12908732 4-Hydroxybutan-2-yl carbamate

4-Hydroxybutan-2-yl carbamate

Cat. No.: B12908732
M. Wt: 133.15 g/mol
InChI Key: XTXMKSJDRKQMHQ-UHFFFAOYSA-N
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Description

4-Hydroxybutan-2-yl carbamate is an organic compound with the molecular formula C9H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a hydroxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybutan-2-yl carbamate can be synthesized through several methods. One common approach involves the reaction of an amine with carbon dioxide and a halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .

Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a carbon dioxide capture agent and catalyst. This reaction system does not require metal complex catalysts or metal salt additives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutan-2-yl carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-Hydroxybutan-2-yl carbamate involves its interaction with specific molecular targets and pathways. For example, its derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) work by binding to the active sites of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine, respectively . This inhibition can affect neurological functions and has potential therapeutic applications in treating diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxybutan-2-yl carbamate is unique due to its specific combination of a hydroxybutyl group and a carbamate group, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising results in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

4-hydroxybutan-2-yl carbamate

InChI

InChI=1S/C5H11NO3/c1-4(2-3-7)9-5(6)8/h4,7H,2-3H2,1H3,(H2,6,8)

InChI Key

XTXMKSJDRKQMHQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)OC(=O)N

Origin of Product

United States

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